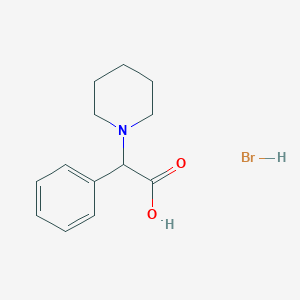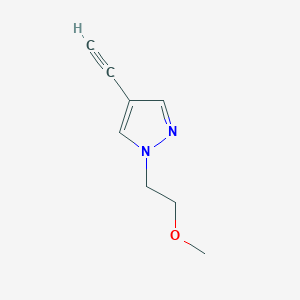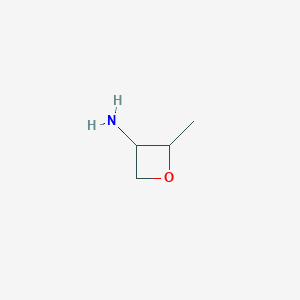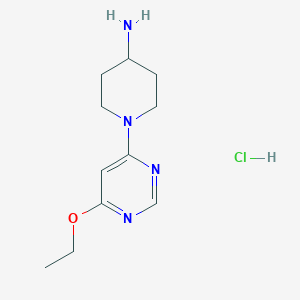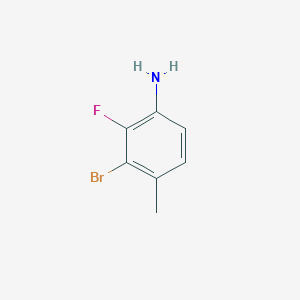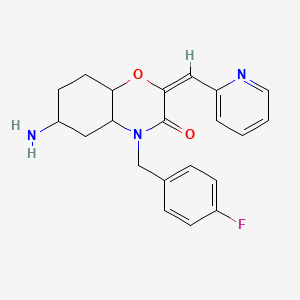
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Addition of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions.
Formation of the Pyridinylmethylene Group: This can be done through condensation reactions with pyridine derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases like cancer or infections.
Industry
Chemical Synthesis: Utilized in the synthesis of other complex molecules.
Agriculture: Possible applications as agrochemicals.
作用機序
The mechanism of action of (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Benzoxazines: Compounds with similar core structures.
Fluorobenzyl Derivatives: Compounds containing the fluorobenzyl group.
Pyridinylmethylene Compounds: Molecules with the pyridinylmethylene moiety.
Uniqueness
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C21H22FN3O2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
(2E)-6-amino-4-[(4-fluorophenyl)methyl]-2-(pyridin-2-ylmethylidene)-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C21H22FN3O2/c22-15-6-4-14(5-7-15)13-25-18-11-16(23)8-9-19(18)27-20(21(25)26)12-17-3-1-2-10-24-17/h1-7,10,12,16,18-19H,8-9,11,13,23H2/b20-12+ |
InChIキー |
YTLPJBCKQMITPA-UDWIEESQSA-N |
異性体SMILES |
C1CC2C(CC1N)N(C(=O)/C(=C\C3=CC=CC=N3)/O2)CC4=CC=C(C=C4)F |
正規SMILES |
C1CC2C(CC1N)N(C(=O)C(=CC3=CC=CC=N3)O2)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


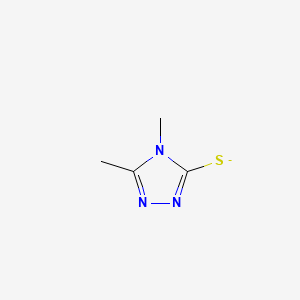
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)

![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)

![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
